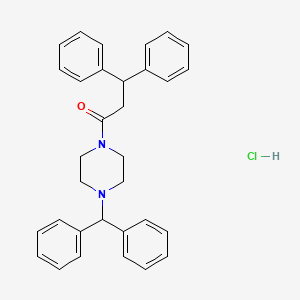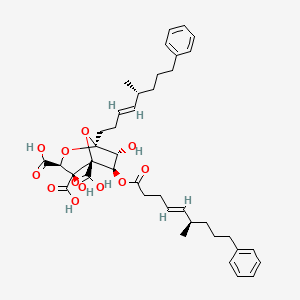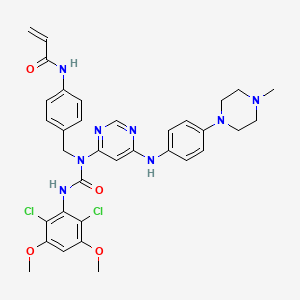
FIIN-3
説明
N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.
科学的研究の応用
FGFR/EGFR デュアル阻害剤
FIIN-3 は、FGFR(線維芽細胞増殖因子受容体)と EGFR(上皮成長因子受容体)のデュアル阻害剤です。 FGFR1 および FGFR2 に対して強力なインビトロ阻害活性があります {svg_1}。 これは、これらの受容体がさまざまな生物学的プロセスで果たす役割を研究するための貴重なツールとなります {svg_2}.
細胞増殖の阻害
This compound は、FGFR1/2/3/4 依存性 Ba/F3 細胞の増殖を用量依存的に阻害し、EC50 は 193 nM で、EGFR VIII 依存性 Ba/F3 細胞の EC50 は 135 nM であることが示されています {svg_3}。 これは、がん研究および治療における潜在的な用途を示唆しています {svg_4}.
薬剤耐性の克服
This compound は、多くの現在の FGFR 阻害剤に耐性のある細胞において、FGFR1 および FGFR2 ゲートキーパーまたはその他の変異体を効果的に阻害します {svg_5}。 これは、他の治療法に耐性を獲得したがんの治療に特に有用となる可能性があります {svg_6}.
消化器がんの治療
研究によると、FGFR シグナル伝達の調節異常は、消化管(GI)の癌発生に重要な役割を果たすことが示されています {svg_7}。 したがって、FGFR 阻害剤である this compound は、消化器がんの治療に潜在的な用途を持つ可能性があります {svg_8}.
特定の変異の標的化
This compound は、FGFR1 および FGFR2 変異に対して効果的であることが確認されています {svg_9}。 これは、治療法を各患者の癌の特定の遺伝子構成に合わせて調整する精密医療で使用できることを示唆しています {svg_10}.
特定のタンパク質の阻害
This compound は、ヒンジ領域の Cys522 を標的とすることで、FGFR4 に対して強力な活性を示すことが示されています {svg_11}。 これは、このタンパク質を含む疾患の研究と治療における潜在的な用途を示唆しています {svg_12}.
ATP 競合阻害
This compound は、ATP 競合阻害剤です {svg_13}。 これは、ATP(アデノシン三リン酸)と標的タンパク質への結合を競合し、それらの活性を阻害することを意味します {svg_14}。 この作用機序は、生物学的研究においてさまざまな用途を持つ可能性があります {svg_15}.
薬物動態と創薬
吸収、分布、代謝、排泄を含む this compound の薬物動態は、創薬のための重要な研究分野です {svg_16}。 これらの特性を理解することで、薬物の有効性を最適化し、潜在的な副作用を最小限に抑えることができます {svg_17}.
作用機序
- FGFRs play critical roles in various human cancers, and several FGFR inhibitors are currently under clinical investigation .
- Specifically, FIIN-3 inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 13.1, 21, 31.4, and 35.3 nM, respectively .
- Additionally, because of its conformational flexibility, this compound can also covalently inhibit EGFR by targeting distinct cysteine residues .
- This unique binding mode confers potent inhibition of cell proliferation, even in the presence of gatekeeper mutants that resist first-generation FGFR inhibitors .
Target of Action
Mode of Action
Result of Action
生化学分析
Biochemical Properties
FIIN-3 interacts with FGFRs 1-4, exhibiting IC50s of 13, 21, 31, and 35 nM respectively . It binds covalently to these receptors, inhibiting their activity . The interaction between this compound and FGFRs is ATP-competitive .
Cellular Effects
This compound has been shown to inhibit the proliferation of cells dependent on FGFR1/2/3/4 . It is particularly effective against cells with FGFR1 and FGFR2 gatekeeper mutations, which are often resistant to many current FGFR inhibitors . This compound also inhibits the growth of cancer cell lines in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent binding to FGFRs . This binding inhibits the kinase activity of the receptors, disrupting downstream signaling pathways . This compound is unique in its ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it has been shown to inhibit the proliferation of FGFR-dependent cells in a dose-dependent manner . This suggests that the effects of this compound may change over time as the concentration of the drug varies.
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it disrupts downstream signaling and affects cellular processes such as cell proliferation and differentiation .
特性
IUPAC Name |
N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLKJNSBBVSPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



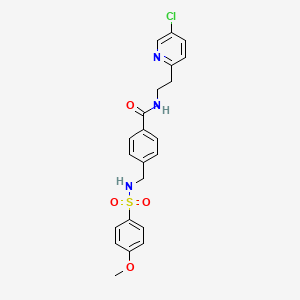
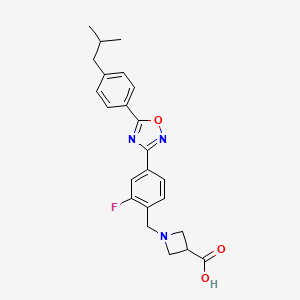
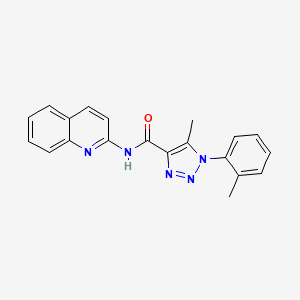
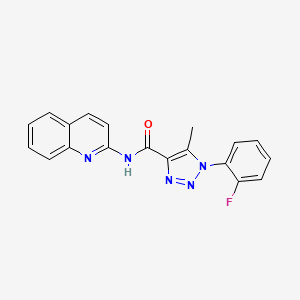
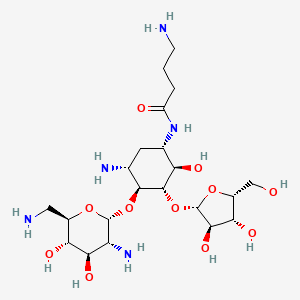
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
